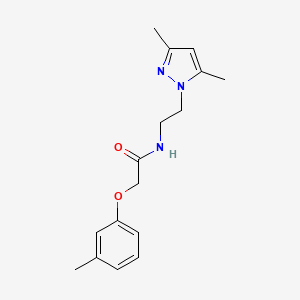

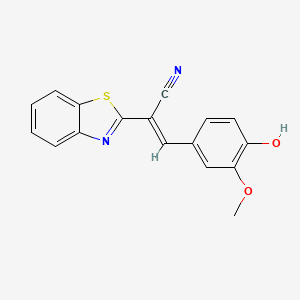

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide, also known as DMEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMEA is a synthetic compound that is structurally similar to the neurotransmitter acetylcholine and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has shown that derivatives of pyrazole-acetamide can form novel coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, which is critical for biological systems' defense against oxidative stress. The synthesis and characterization of these complexes, including their structural analysis through X-ray crystallography, reveal their potential for use in designing new antioxidant agents. The study conducted by Chkirate et al. (2019) highlighted the effect of hydrogen bonding on the self-assembly process of these complexes and their promising antioxidant capacities, as evaluated by various in vitro assays (Chkirate et al., 2019).

Synthesis of Novel Heterocycles

Another application involves the synthesis of novel heterocycles, such as isoxazolines and isoxazoles, from derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one. These compounds are synthesized through cycloaddition reactions, showcasing the versatility of pyrazole-acetamide derivatives in organic synthesis. Rahmouni et al. (2014) demonstrated the potential of these heterocycles in various chemical applications, including pharmaceuticals and agrochemicals, due to their significant structural diversity and biological activity (Rahmouni et al., 2014).

Radioligands for Imaging

Additionally, certain pyrazole-acetamide derivatives have been explored as selective ligands for imaging applications. For example, Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a derivative designed for positron emission tomography (PET) imaging of the translocator protein (18 kDa), which plays a crucial role in neuroinflammation. This application underscores the compound's utility in developing diagnostic tools for neurodegenerative diseases (Dollé et al., 2008).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, is another critical application. This process is relevant in the synthesis of antimalarial drugs, demonstrating the compound's role in facilitating selective reactions in pharmaceutical synthesis. The study by Magadum and Yadav (2018) optimized the process and explored the mechanism and kinetics, providing insights into efficient drug synthesis strategies (Magadum & Yadav, 2018).

Anti-inflammatory and Insecticidal Properties

Research by Sunder and Maleraju (2013) on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity. These findings open avenues for developing new anti-inflammatory agents (Sunder & Maleraju, 2013). Additionally, compounds incorporating a thiadiazole moiety have been assessed for their insecticidal activity against the cotton leafworm, highlighting the potential of pyrazole-acetamide derivatives in agricultural applications (Fadda et al., 2017).

properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-12-5-4-6-15(9-12)21-11-16(20)17-7-8-19-14(3)10-13(2)18-19/h4-6,9-10H,7-8,11H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTACEKFNCQVELU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCCN2C(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B2588863.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2588866.png)

![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2588867.png)

![2-chloro-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2588871.png)

![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B2588872.png)

![N-[Cyano(cyclopropyl)methyl]-4,5-dimethyl-2-phenylfuran-3-carboxamide](/img/structure/B2588877.png)

![2-{2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2588878.png)

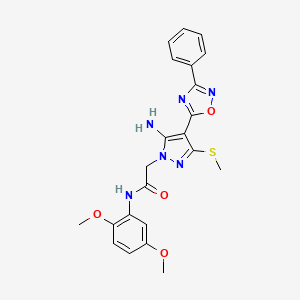

![7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2588880.png)

![2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2588883.png)